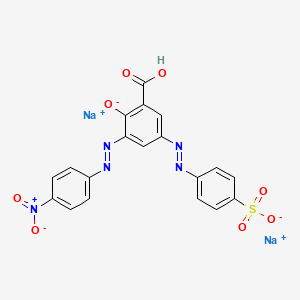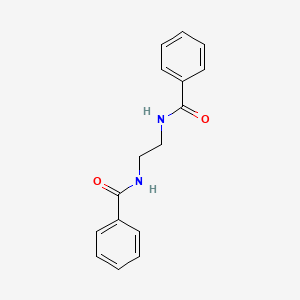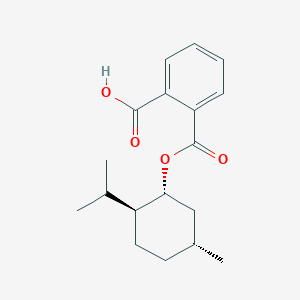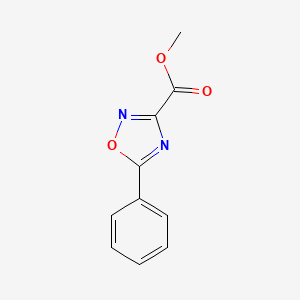
Dioctanoyl peroxide
Overview
Description
Dioctanoyl peroxide is an organic peroxide compound with the chemical formula C16H30O4. It is a diacyl peroxide, meaning it contains two acyl groups connected by a peroxide linkage. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications.
Mechanism of Action
Target of Action
Dioctanoyl peroxide is a type of organic peroxideIt’s known that peroxides, in general, can interact with various biological molecules, including proteins and dna .
Mode of Action
Peroxides, including this compound, are known to undergo homolytic cleavage, leading to the formation of free radicals . These radicals can interact with various biological molecules, leading to a range of biochemical reactions .
Biochemical Pathways
It’s known that reactive oxygen species (ros), which can be generated by peroxides, play a role in various biochemical transformations such as carboxylation, hydroxylation, and peroxidation . They can also modulate signal transduction pathways .
Pharmacokinetics
The physicochemical properties of a molecule can influence its adme properties . For instance, a molecule’s lipophilicity and hydrophilicity can affect its absorption and distribution .
Result of Action
The generation of ros through peroxide breakdown can lead to oxidative stress, which can cause damage to a wide range of biomolecules including lipids, proteins, and nucleic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to environmental pollutants can lead to enhanced ROS production, which could potentially influence the action of peroxides . Additionally, factors such as pH, temperature, and presence of other chemicals can affect the stability and reactivity of peroxides .
Biochemical Analysis
Biochemical Properties
Dioctanoyl peroxide plays a significant role in biochemical reactions, primarily through the generation of free radicals. These free radicals can initiate various biochemical processes, including polymerization and oxidation reactions. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it can react with peroxidases, which are enzymes that catalyze the decomposition of peroxides. The interaction between this compound and peroxidases leads to the formation of reactive oxygen species (ROS), which can further participate in oxidative stress and signaling pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The generation of ROS by this compound can lead to oxidative stress, which in turn can activate signaling pathways such as the MAPK and NF-κB pathways. These pathways play crucial roles in regulating gene expression and cellular responses to stress . Additionally, this compound can alter cellular metabolism by affecting the redox state of the cell, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to generate free radicals and ROS. These reactive species can interact with various biomolecules, including lipids, proteins, and nucleic acids. This compound can bind to and modify the activity of enzymes, either inhibiting or activating them. For example, it can inhibit antioxidant enzymes such as catalase and superoxide dismutase, leading to an accumulation of ROS and oxidative damage . Additionally, this compound can induce changes in gene expression by activating transcription factors that respond to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at low temperatures but can decompose at higher temperatures, leading to the release of free radicals and ROS. Over time, the accumulation of ROS can cause long-term effects on cellular function, including DNA damage, protein oxidation, and lipid peroxidation . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to chronic oxidative stress and cellular dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and activate protective cellular responses. At high doses, it can cause severe oxidative damage, leading to cell death and tissue injury. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . Toxic or adverse effects at high doses include inflammation, necrosis, and organ dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and redox regulation. It interacts with enzymes such as peroxidases and oxidases, which are involved in the metabolism of ROS. This compound can also affect the levels of metabolites involved in energy production and cellular respiration, such as ATP and NADH . The compound’s ability to generate ROS can lead to alterations in metabolic flux, affecting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular transporters and binding proteins. The distribution of this compound within cells can affect its localization and accumulation, influencing its biological activity . Additionally, the compound can be transported through the bloodstream to different tissues, where it can exert its effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization can influence its activity and function. For example, in the mitochondria, this compound can affect mitochondrial respiration and energy production by generating ROS . In the endoplasmic reticulum, it can influence protein folding and secretion by inducing oxidative stress . Targeting signals and post-translational modifications can direct this compound to specific compartments, affecting its subcellular distribution and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioctanoyl peroxide can be synthesized through the reaction of octanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves careful control of temperature and reaction conditions to ensure the stability and purity of the final product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Dioctanoyl peroxide undergoes various types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic compounds.
Radical Initiation: It decomposes to form free radicals, which can initiate polymerization reactions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve this compound and a substrate in an organic solvent, often at elevated temperatures.
Radical Initiation: Requires the presence of a monomer and this compound, usually at high temperatures or under UV light.
Substitution Reactions: Often involve nucleophiles and this compound in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces oxidized organic compounds.
Radical Initiation: Leads to the formation of polymers.
Substitution: Results in substituted organic molecules.
Scientific Research Applications
Dioctanoyl peroxide has a wide range of applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and other materials.
Comparison with Similar Compounds
Diundecanoyl Peroxide: Another diacyl peroxide with similar properties but different chain length.
Lauroyl Peroxide: A diacyl peroxide with a longer carbon chain, used in similar applications.
Benzoyl Peroxide: A widely used peroxide in acne treatment and polymerization reactions.
Uniqueness of Dioctanoyl Peroxide: this compound is unique due to its specific chain length, which influences its reactivity and solubility. It offers a balance between the reactivity of shorter-chain peroxides and the stability of longer-chain peroxides, making it suitable for a variety of applications.
Properties
IUPAC Name |
octanoyl octaneperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-3-5-7-9-11-13-15(17)19-20-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSFOMHQIATOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OOC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
| Record name | CAPRYLYL PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7261 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061086 | |
| Record name | Peroxide, bis(1-oxooctyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-colored liquid; sharp odor., Straw-colored liquid with a sharp odor; Immiscible with water; [Hawley] | |
| Record name | CAPRYLYL PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7261 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caprylyl peroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4196 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000602 [mmHg] | |
| Record name | Caprylyl peroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4196 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
762-16-3 | |
| Record name | CAPRYLYL PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7261 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(1-oxooctyl) peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caprylyl peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxide, bis(1-oxooctyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Peroxide, bis(1-oxooctyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctanoyl peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRYLYL PEROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H709TZ1FAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CAPRYLYL PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2752 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
29 °C | |
| Record name | CAPRYLYL PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2752 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of dioctanoyl peroxide in scientific research?
A1: this compound is primarily used as a free-radical initiator in polymerization reactions, particularly in the production of low-density polyethylene (LDPE). [, ] It facilitates the breakdown of ethylene monomers, leading to chain growth and polymer formation.
Q2: How does the structure of this compound influence its reactivity?
A2: this compound consists of two eight-carbon chains (octanoyl groups) linked by a peroxide bond (-O-O-). [, ] This peroxide bond is weak and readily undergoes homolytic cleavage, generating two octanoyloxy radicals. These radicals are highly reactive and initiate the polymerization process by attacking ethylene monomers. []
Q3: How does the reaction of this compound with carbon tetrabromide differ from its reaction with carbon tetrachloride?
A3: Research shows that heptyl radicals, produced during this compound decomposition, preferentially react with carbon tetrabromide over carbon tetrachloride. [] This selectivity results in a higher yield of 1-heptyl bromide (54.1% vs. 83.4%) when carbon tetrabromide is used. [, ] This highlights the influence of halogen reactivity on the reaction pathway.
Q4: What alternative compounds are being investigated to improve upon the performance of this compound in polymerization reactions?
A4: Researchers are exploring the use of difunctional peroxides, such as 2,2-bis(tert-butylperoxy)-butane and 2.5-dimetyl hexane-2t-butylperoxy-5perpivalate, as alternatives to this compound. [, ] These compounds have shown promising results, including higher ethylene conversion rates and the ability to produce branched polymers with potentially desirable properties. [, ]
Q5: How do researchers study the behavior of this compound within confined spaces?
A5: Scientists have investigated the dynamic properties of this compound molecules confined within the tunnel structure of urea inclusion compounds. [, , , ] Techniques like incoherent quasielastic neutron scattering (IQNS), solid-state 2H nuclear magnetic resonance (NMR), and Brillouin scattering have been employed to analyze the translational and rotational motions of the peroxide molecules within these channels. [, , , ]
Q6: What insights have X-ray diffraction studies provided about the structure of this compound in urea inclusion compounds?
A6: X-ray diffraction analysis has revealed that this compound molecules within urea inclusion compounds exhibit both three-dimensionally ordered and one-dimensionally ordered regions. [] This structural complexity arises from the incommensurate relationship between the periodicities of the guest (this compound) and host (urea) structures. [] The studies also highlighted the specific packing arrangements of this compound molecules within the urea channels and the influence of interchannel interactions. []
Q7: Have there been any computational studies on this compound and what information have they provided?
A7: Yes, local density functional calculations have been used to predict the electron density distributions of this compound within urea inclusion compounds. [] These calculations helped rationalize specific features observed in the X-ray diffraction patterns, demonstrating the utility of computational methods in understanding the structural properties of these compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1594350.png)




